C15 Ceramide-1-phosphate-d7, also known as N-pentadecanoyl-ceramide-1-phosphate-d7, is a deuterium-labeled derivative of ceramide-1-phosphate. Its molecular formula is , with a molecular weight of approximately 627.93 g/mol. This compound is characterized by the presence of a pentadecanoyl fatty acid chain and a sphingosine backbone that has been isotopically labeled with deuterium at specific positions, making it useful for various analytical applications, particularly in mass spectrometry. The compound is stable under standard laboratory conditions and is typically stored at -20°C to maintain its integrity .
These reactions highlight the role of C15 Ceramide-1-phosphate-d7 in lipid signaling pathways and its potential impact on cellular functions.
C15 Ceramide-1-phosphate-d7 exhibits significant biological activity related to cell signaling and metabolism. It has been implicated in various cellular processes such as:
C15 Ceramide-1-phosphate-d7 can be synthesized using several methods, commonly involving the following steps:
Deuterium labeling can be introduced during the synthesis process to ensure specific isotopic enrichment, which aids in analytical detection methods such as mass spectrometry .
C15 Ceramide-1-phosphate-d7 has various applications in research and industry:
Interaction studies involving C15 Ceramide-1-phosphate-d7 focus on its role in lipid signaling pathways. Research indicates that this compound interacts with various proteins involved in cell signaling, including G-protein coupled receptors specific to sphingosine 1-phosphate. These interactions can influence cellular responses such as migration, differentiation, and apoptosis . Furthermore, studies have demonstrated that alterations in ceramide levels can affect insulin sensitivity and metabolic health.
C15 Ceramide-1-phosphate-d7 shares structural similarities with several other ceramides and phospholipids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| C8 Ceramide-1-phosphate | Short-chain ceramide | Involved in apoptosis regulation |
| C12 Ceramide-1-phosphate | Medium-chain ceramide | Associated with skin barrier function |
| C18 Ceramide | Long-chain sphingolipid | Commonly found in mammalian cells |
| C16 Ceramide | Long-chain sphingolipid | Plays a role in membrane structure |
C15 Ceramide-1-phosphate-d7's unique long-chain fatty acid composition combined with deuterium labeling distinguishes it from other similar compounds, making it particularly valuable for metabolic studies and lipidomic analyses .
C15 Ceramide-1-phosphate-d7 features a sphingoid backbone (d18:1-d7) with a pentadecanoyl (15:0) acyl chain. The molecular formula is C₃₃H₆₂D₇N₂O₆P, with a monoisotopic mass of 627.93 g/mol. The ammonium salt form enhances solubility in polar solvents, as evidenced by its charge distribution across the phosphate head group and amide linkage.
The SMILES notation ([H][C@](/C=C/CCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(O)[C@@]([H])(NC(CCCCCCCCCCCCCC)=O)COP([O-])(O)=O.[NH4+]) reveals key structural features:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₆₂D₇N₂O₆P | |
| CAS Registry Number | 2315262-27-0 | |
| Exact Mass | 627.93 g/mol | |
| XLogP3-AA | 8.9 |
The compound is synthesized via ceramide kinase (CERK)-mediated phosphorylation of deuterated ceramide, followed by HPLC purification. Batch purity exceeds 99% as verified by thin-layer chromatography (TLC) and mass spectrometry. Nuclear magnetic resonance (NMR) confirms deuteration efficiency >98% at designated positions.
C15 Ceramide-1-phosphate-d7 (d18:1-d7/15:0), also known as N-pentadecanoyl-ceramide-1-phosphate-d7 (ammonium salt), is a deuterium-labeled derivative of ceramide-1-phosphate that serves as a valuable analytical standard in sphingolipid research [1] [2]. The synthesis of this compound can be approached through either enzymatic or chemical methods, each with distinct advantages and limitations.
Enzymatic synthesis of C15 Ceramide-1-phosphate-d7 primarily utilizes ceramide kinase (CerK), the only enzyme identified in mammalian cells capable of phosphorylating ceramides to generate ceramide-1-phosphate [12]. This approach mimics the natural biosynthetic pathway and offers high stereoselectivity and regioselectivity [5] [8].
The enzymatic pathway involves the following steps:
Ceramide kinase requires divalent cations, particularly calcium ions, for optimal activity [12]. The enzyme demonstrates specificity for the ceramide substrate and catalyzes the transfer of a phosphate group from ATP to the C1 hydroxyl position of ceramide [12] [8]. Recent research has shown that glycerophospholipids, especially cardiolipin, can modulate ceramide kinase activity, affecting the formation of ceramide-1-phosphate in vitro and in cells [12].
Chemical synthesis offers greater scalability and potentially higher yields compared to enzymatic methods [6] [13]. The chemical approach to C15 Ceramide-1-phosphate-d7 synthesis typically follows a multi-step process:
The phosphorylation step often employs phosphoramidite reagents such as i-Pr₂NP(OMe)Cl, followed by oxidation with tert-butyl hydroperoxide (TBHP) to generate the phosphate group [13]. This approach allows for controlled regioselective phosphorylation of the primary hydroxyl group.
| Synthesis Approach | Advantages | Limitations |
|---|---|---|
| Enzymatic | High stereoselectivity and regioselectivity | Lower scalability, enzyme availability and stability issues |
| Mild reaction conditions | Requires cofactors (ATP, divalent cations) | |
| Environmentally friendly | Lower yields for modified substrates | |
| Chemical | Higher scalability | Multiple protection/deprotection steps |
| Potentially higher yields | Harsher reaction conditions | |
| Greater flexibility for structural modifications | Lower stereoselectivity without careful control |
Both approaches have been successfully employed for the synthesis of ceramide-1-phosphate derivatives, with the choice depending on specific requirements for scale, purity, and stereochemical control [5] [8] [13].
The integration of deuterium labels into the sphingosine backbone of C15 Ceramide-1-phosphate-d7 is a critical aspect of its synthesis that requires careful optimization to ensure high isotopic purity and specific labeling patterns [7].
Several strategies have been developed for introducing deuterium labels into the sphingosine backbone:
For C15 Ceramide-1-phosphate-d7, the deuterium atoms are typically incorporated at positions 16, 17, and 18 of the sphingoid base, resulting in seven deuterium atoms in the final structure [2] [9]. This specific labeling pattern provides a distinct mass shift that is valuable for mass spectrometric analysis [15].
Several parameters require optimization to achieve efficient deuterated precursor integration:
Analytical techniques for monitoring deuterium incorporation include:
Research has shown that optimizing the deuterium incorporation step is essential for producing C15 Ceramide-1-phosphate-d7 with high isotopic purity (>99%) and specific labeling patterns, which are critical for its application as an internal standard in quantitative mass spectrometry [1] [15].
The production of high-purity C15 Ceramide-1-phosphate-d7 requires robust purification and quality control protocols to ensure the compound meets stringent analytical standards [1] [15].
Several purification techniques are employed to isolate C15 Ceramide-1-phosphate-d7 from reaction mixtures:
Column Chromatography: Silica gel chromatography using solvent systems such as chloroform/methanol in varying ratios (e.g., 6:1, then 3:1) is commonly used for initial purification [13] [15].
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using C18 columns provides high-resolution separation of ceramide-1-phosphate from related compounds [15] [19].
Solid-Phase Extraction (SPE): Used for sample cleanup and concentration before final analysis [15] [19].
Recrystallization: For final purification to achieve high purity standards [13] [19].
Quality control of C15 Ceramide-1-phosphate-d7 involves assessment of several critical parameters:
Chemical Purity: Typically determined by HPLC and thin-layer chromatography (TLC), with acceptance criteria of >99% purity [1] [15].
Isotopic Purity: Mass spectrometry is used to confirm the incorporation of seven deuterium atoms and assess isotopic distribution [15] [20].
Structural Verification: Nuclear magnetic resonance (NMR) spectroscopy confirms the correct structural features, including the position of deuterium atoms [13] [17].
Chromatographic Behavior: Retention time comparison with non-deuterated standards ensures proper identification [15] [19].
The following analytical methods are commonly employed in quality control protocols:
HPLC-ESI-MS/MS (High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry):
TLC (Thin-Layer Chromatography):
NMR Spectroscopy:
| Quality Control Parameter | Analytical Method | Acceptance Criteria |
|---|---|---|
| Chemical Purity | HPLC, TLC | >99% |
| Isotopic Purity | Mass Spectrometry | >99% deuterium incorporation at specified positions |
| Structural Verification | NMR Spectroscopy | Consistent with expected structure |
| Chromatographic Behavior | HPLC | Retention time consistent with reference standard |
Research has shown that heating the chromatographic column to 60°C during analysis can eliminate carryover between samples and enhance signal strength by up to 2-fold, significantly improving the reliability of C15 Ceramide-1-phosphate-d7 analysis [15]. Additionally, proper neutralization of base-hydrolyzed lipid extracts is critical to prevent artifactual production of ceramide-1-phosphate from sphingomyelin during sample preparation [15].
Liquid Chromatography–High-Resolution Mass Spectrometry represents the gold standard analytical approach for detecting and quantifying C15 Ceramide-1-phosphate-d7 in biological matrices. This deuterated sphingolipid, with the molecular formula C33H62D7N2O6P and molecular weight of 627.93 g/mol, serves as a critical internal standard for ceramide-1-phosphate analysis in sphingolipidomics research [1] [2].
The LC-HRMS methodology provides exceptional mass accuracy and resolution capabilities essential for distinguishing C15 Ceramide-1-phosphate-d7 from endogenous ceramide-1-phosphate species and other isobaric interferences. High-resolution mass spectrometers, particularly Orbitrap-based systems, achieve mass resolution exceeding 70,000 full width at half maximum (FWHM) with mass accuracy better than 3 parts per million (ppm) [3] [4]. This analytical precision enables reliable identification and quantification of the compound even in complex biological matrices.
The chromatographic separation employs reverse-phase liquid chromatography using C18 columns with dimensions typically ranging from 2.1 × 50 mm to 2.1 × 150 mm with particle sizes of 1.7-5 μm [5] [6]. Mobile phase systems consist of aqueous solutions containing formic acid and ammonium acetate or ammonium bicarbonate (Mobile Phase A) paired with organic solvents such as acetonitrile/isopropanol mixtures (Mobile Phase B) [7] [8]. The gradient elution program typically starts with 60% organic phase, increasing to 97% over 8-12 minutes, providing optimal separation of sphingolipid classes [9].
Mass spectrometric detection utilizes both positive and negative electrospray ionization modes. In positive mode, C15 Ceramide-1-phosphate-d7 forms protonated molecular ions [M+H]+ at m/z 628.5, while in negative mode, it generates deprotonated ions [M-H]- at m/z 626.5 [10] [11]. The characteristic fragmentation pattern in positive mode produces a dominant fragment ion at m/z 264, corresponding to the dehydrated sphingoid base, while negative mode fragmentation yields m/z 79, representing the phosphate group (PO3-) [11].
Detection sensitivity for C15 Ceramide-1-phosphate-d7 reaches limits of detection (LOD) ranging from 0.1 to 1.0 pmol/mL in whole blood matrices and 0.5 to 2.0 pmol/mL in plasma samples [12] [13]. The linear dynamic range extends from 0.1 to 100 pmol/mL in whole blood and 0.5 to 100 pmol/mL in plasma, providing adequate coverage for physiological concentrations [9].
Table 1: Molecular and Chemical Properties of C15 Ceramide-1-phosphate-d7
| Property | Value |
|---|---|
| Molecular Formula | C33H62D7N2O6P |
| Chemical Name | N-pentadecanoyl-ceramide-1-phosphate-d7 (ammonium salt) |
| CAS Number | 2315262-27-0 |
| Molecular Weight (g/mol) | 627.93 |
| Exact Mass (g/mol) | 627.53 |
| Physical State | White powder |
| Purity | >99% |
| Storage Temperature | -20°C |
| Hygroscopic | No |
| Light Sensitive | No |
| Stability | 1 year |
Table 2: Mass Spectrometry Parameters for C15 Ceramide-1-phosphate-d7 Analysis
| Parameter | Value/Range | Application |
|---|---|---|
| Ionization Mode | Positive/Negative ESI | MRM/SIM detection |
| Precursor Ion [M+H]+ | m/z 628.5 | Quantification |
| Precursor Ion [M-NH4]- | m/z 609.5 | Alternative quantification |
| Major Fragment Ion (Positive) | m/z 264 (sphingoid base) | Structural confirmation |
| Major Fragment Ion (Negative) | m/z 79 (PO3-) | Phosphate group confirmation |
| Retention Time Range (min) | 2.0-4.0 | LC separation |
| Collision Energy (eV) | 40-60 | Fragmentation optimization |
| Declustering Potential (V) | 60-80 | Ion transmission |
| ESI Needle Voltage (V) | 4500-5500 | Ionization efficiency |
| Source Temperature (°C) | 300-400 | Desolvation |
Matrix effects represent a significant analytical challenge in the quantification of C15 Ceramide-1-phosphate-d7, with substantial differences observed between whole blood and plasma matrices. These effects arise from the co-elution of endogenous compounds that interfere with the ionization process, leading to either signal suppression or enhancement [14] [15].
Whole blood analysis demonstrates superior analytical performance compared to plasma, exhibiting reduced matrix effects and improved measurement precision. Ion suppression in whole blood ranges from 5-15%, significantly lower than the 15-25% suppression observed in plasma matrices [12] [13]. This reduced interference stems from the simpler extraction and processing requirements for whole blood samples, which eliminate the plasma separation step that can introduce additional variability [16].
The recovery rates for C15 Ceramide-1-phosphate-d7 in whole blood consistently exceed those in plasma, with values ranging from 85-95% compared to 75-85% in plasma [13]. This enhanced recovery results from the elimination of potential analyte losses during plasma preparation and the reduced exposure to proteolytic enzymes that may affect sphingolipid stability [17].
Matrix effect compensation strategies include the use of stable isotope-labeled internal standards, such as C15 Ceramide-1-phosphate-d7 itself, which co-elute with the target analytes and experience identical matrix effects [18]. The seven deuterium atoms incorporated into the sphingoid base chain provide sufficient mass difference (7 mass units) to enable selective monitoring while maintaining similar physicochemical properties to the unlabeled compound .
Precision measurements demonstrate superior performance in whole blood matrices, with intra-day precision (coefficient of variation, CV) typically below 15% compared to less than 20% in plasma [12]. Inter-day precision follows a similar pattern, with whole blood achieving CV values below 20% versus less than 25% in plasma matrices [13].
Sample dilution strategies effectively mitigate matrix effects, with recommended dilution factors of 1:10 to 1:25 for whole blood and 1:5 to 1:10 for plasma samples [14]. These dilutions reduce the concentration of interfering compounds while maintaining adequate analyte sensitivity for quantification [18].
Table 3: Analytical Performance Parameters for C15 Ceramide-1-phosphate-d7
| Parameter | Whole Blood | Plasma |
|---|---|---|
| Limit of Detection (LOD) | 0.1-1.0 pmol/mL | 0.5-2.0 pmol/mL |
| Limit of Quantification (LOQ) | 0.5-2.0 pmol/mL | 1.0-5.0 pmol/mL |
| Linear Dynamic Range | 0.1-100 pmol/mL | 0.5-100 pmol/mL |
| Recovery Rate (%) | 85-95 | 75-85 |
| Intra-day Precision (CV%) | <15 | <20 |
| Inter-day Precision (CV%) | <20 | <25 |
| Matrix Effect (%) | 96-108 | 85-105 |
| Stability (freeze/thaw cycles) | >3 cycles | >3 cycles |
| Selectivity | High | Moderate |
| Accuracy (%) | 85-115 | 80-120 |
Table 4: Matrix Effects Comparison for C15 Ceramide-1-phosphate-d7 Analysis
| Matrix Type | Ion Suppression (%) | Ion Enhancement (%) | Recovery Rate (%) | Precision (CV%) | Recommended Dilution |
|---|---|---|---|---|---|
| Whole Blood | 5-15 | 2-8 | 85-95 | <15 | 1:10-1:25 |
| Plasma | 15-25 | 5-12 | 75-85 | <20 | 1:5-1:10 |
| Serum | 10-20 | 3-10 | 78-88 | <18 | 1:5-1:10 |
| Tissue Homogenate | 20-35 | 10-25 | 65-80 | <25 | 1:20-1:50 |
| Cell Culture | 8-18 | 5-15 | 80-92 | <16 | 1:2-1:5 |
| Cerebrospinal Fluid | 2-8 | 1-5 | 90-98 | <12 | Direct injection |
Alkaline hydrolysis represents a critical sample preparation technique for enhancing the recovery and specificity of C15 Ceramide-1-phosphate-d7 analysis. This chemical treatment selectively cleaves glycerophospholipids and other interfering lipid species while preserving the structural integrity of sphingolipids, resulting in improved analytical performance [20] [21].
The alkaline hydrolysis protocol employs sodium hydroxide (NaOH) solutions at concentrations ranging from 0.1 to 0.5 M, with incubation temperatures between 37-60°C for 30-60 minutes [20] [22]. These conditions effectively hydrolyze phosphatidylcholine, phosphatidylethanolamine, and other glycerophospholipids that can interfere with sphingolipid analysis while maintaining the stability of ceramide-1-phosphate species [23].
Recovery enhancement through alkaline hydrolysis achieves improvements of 20-40% compared to conventional extraction methods [21]. This enhancement results from the selective removal of interfering compounds that compete for ionization during mass spectrometric analysis, thereby reducing matrix effects and improving signal-to-noise ratios [20].
The specificity improvement achieved through alkaline hydrolysis is particularly important for ceramide-1-phosphate analysis, as it eliminates the risk of artifactual C1P formation from sphingomyelin hydrolysis under inappropriate conditions [10]. Proper neutralization of the alkaline solution to pH 6.5-7.5 using formic acid or hydrochloric acid prevents this artifact while maintaining analyte stability [20].
Background noise reduction of 60-80% is achieved through alkaline hydrolysis, facilitating the detection of low-abundance sphingolipid species [21]. This reduction stems from the elimination of glycerolipids and other compounds that contribute to chemical noise in the mass spectrometric analysis [20].
The alkaline hydrolysis procedure requires careful optimization of reaction conditions to prevent degradation of target analytes. Temperature control is critical, as excessive heat can lead to sphingolipid degradation, while insufficient temperature may result in incomplete hydrolysis of interfering compounds [20] [21].
Quality control measures for alkaline hydrolysis include the use of multiple internal standards to monitor recovery efficiency and the implementation of time-course studies to optimize reaction conditions [21]. The inclusion of C15 Ceramide-1-phosphate-d7 as an internal standard provides direct monitoring of recovery throughout the alkaline treatment process [20].
Table 5: Alkaline Hydrolysis Parameters for Enhanced Sphingolipid Recovery
| Parameter | Optimal Conditions | Alternative Conditions |
|---|---|---|
| Alkaline Solution | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Concentration | 0.1-0.5 M | 0.2-0.8 M |
| Temperature (°C) | 37-60 | 50-80 |
| Incubation Time (min) | 30-60 | 15-45 |
| Sample Volume (μL) | 50-200 | 25-150 |
| Neutralization Agent | Formic Acid/HCl | Acetic Acid |
| pH After Neutralization | 6.5-7.5 | 6.0-8.0 |
| Recovery Enhancement (%) | 20-40 | 15-35 |
| Background Reduction (%) | 60-80 | 50-75 |
| Specificity Improvement | High | Moderate |
Table 6: LC-HRMS Method Parameters for Sphingolipid Analysis
| Parameter | Specification |
|---|---|
| Column Type | C18 Reverse Phase |
| Column Dimensions | 2.1 × 100 mm, 1.7 μm |
| Mobile Phase A | Water + 0.1% Formic acid + 10 mM NH4COOH |
| Mobile Phase B | Acetonitrile/Isopropanol (60:40) + 0.1% Formic acid |
| Flow Rate (mL/min) | 0.3-0.6 |
| Injection Volume (μL) | 5-10 |
| Column Temperature (°C) | 50-60 |
| Gradient Program | 0-1 min: 60% B; 1-8 min: 60-97% B; 8-12 min: 97% B |
| Mass Resolution | ≥70,000 FWHM |
| Scan Range (m/z) | 100-1000 |
| Polarity Switching | Positive/Negative |
Table 7: LC-HRMS Instrument Specifications for Sphingolipid Analysis
| Specification | High-Resolution Orbitrap | Triple Quadrupole | Q-TOF |
|---|---|---|---|
| Mass Analyzer Type | Orbitrap | QqQ | Quadrupole-TOF |
| Mass Resolution (FWHM) | 70,000-240,000 | Unit Resolution | 20,000-50,000 |
| Mass Accuracy (ppm) | <3 | <5 | <5 |
| Dynamic Range | >10^4 | >10^3 | >10^3 |
| Scan Speed (Hz) | 1-20 | 5-500 | 10-50 |
| Ion Source | HESI | ESI/APCI | ESI/APCI |
| Fragmentation Technique | HCD/CID | CID | CID/ETD |
| Data Acquisition Mode | Full MS/dd-MS2 | MRM/SRM | MS/MS-All Ions |
| Sensitivity (S/N) | >1000:1 | >500:1 | >800:1 |
| Linear Range (orders) | 4-5 | 3-4 | 3-4 |
| Duty Cycle (%) | 85-95 | 95-98 | 80-90 |
Table 8: Quantification Method Comparison for C15 Ceramide-1-phosphate-d7
| Method | Accuracy (%) | Precision (CV%) | Matrix Effect Compensation | Cost | Complexity | Recommended For |
|---|---|---|---|---|---|---|
| External Standard | 75-90 | <25 | Poor | Low | Low | Screening |
| Internal Standard | 85-110 | <15 | Good | Medium | Medium | Routine Analysis |
| Standard Addition | 90-105 | <12 | Excellent | High | High | Research |
| Isotope Dilution | 95-105 | <10 | Excellent | High | Medium | Accurate Quantification |
| Matrix-Matched Calibration | 80-95 | <18 | Good | Medium | Medium | Complex Matrices |